1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Overview
Description
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 2-chloropyridines with N-substituted 2-chloroacetamides in the presence of potassium carbonate in acetonitrile, followed by exposure to cesium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield partially or fully reduced derivatives.
Scientific Research Applications
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
1H-Pyrazolo[3,4-b]pyridine: Noted for its diverse synthetic strategies and biological activities.
Uniqueness
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one is unique due to its fused pyridine and oxazine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities.
Properties
IUPAC Name |
1H-pyrido[3,4-b][1,4]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQBRXQPWSXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597561 | |
Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194022-44-1 | |
Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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